4-(Bromomethyl)-3-nitropyridine

Fused heterocycle synthesis Pyrazolopyridine Regioselective cyclization

4-(Bromomethyl)-3-nitropyridine (CAS 20660-72-4) is a disubstituted pyridine derivative bearing a bromomethyl group at the 4-position and a nitro group at the 3-position. It belongs to the class of 3-nitropyridine electrophiles, which are established as approximately four orders of magnitude more reactive than nitrobenzene in vicarious nucleophilic substitution (VNS) reactions.

Molecular Formula C6H5BrN2O2
Molecular Weight 217.02 g/mol
CAS No. 20660-72-4
Cat. No. B1404295
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-(Bromomethyl)-3-nitropyridine
CAS20660-72-4
Molecular FormulaC6H5BrN2O2
Molecular Weight217.02 g/mol
Structural Identifiers
SMILESC1=CN=CC(=C1CBr)[N+](=O)[O-]
InChIInChI=1S/C6H5BrN2O2/c7-3-5-1-2-8-4-6(5)9(10)11/h1-2,4H,3H2
InChIKeyLXNNXIMJLFYEDE-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





4-(Bromomethyl)-3-nitropyridine (CAS 20660-72-4): A Regiospecific Precursor for Fused Heterocycle Synthesis


4-(Bromomethyl)-3-nitropyridine (CAS 20660-72-4) is a disubstituted pyridine derivative bearing a bromomethyl group at the 4-position and a nitro group at the 3-position. It belongs to the class of 3-nitropyridine electrophiles, which are established as approximately four orders of magnitude more reactive than nitrobenzene in vicarious nucleophilic substitution (VNS) reactions [1]. The compound is a crystalline solid synthesized via radical bromination of 4-methyl-3-nitropyridine and serves as a versatile intermediate for constructing fused heterocyclic systems, particularly 2H-pyrazolo[3,4-c]pyridines [2][3]. Commercial sources supply this compound at purities of 95–98% .

Why 4-(Bromomethyl)-3-nitropyridine Cannot Be Replaced by Its 2-Bromomethyl Isomer or Chloromethyl Analogs


The substitution pattern on the pyridine ring dictates both the regioisomer of the fused heterocycle produced and the thermal window for productive reaction. The 2-bromomethyl isomer (CAS 20660-73-5) and the 4-bromomethyl isomer (CAS 20660-72-4) react with aromatic amines to yield structurally distinct pyrazolopyridine scaffolds—2H-pyrazolo[4,3-b]pyridines versus 2H-pyrazolo[3,4-c]pyridines, respectively—due to the differing positions available for cyclization relative to the nitro group [1]. Furthermore, the bromomethyl leaving group provides superior reactivity in nucleophilic displacements compared to chloromethyl analogs; bromide is a better leaving group than chloride, enabling faster and higher-yielding substitution steps under milder conditions [2]. Generic substitution therefore fails at both the regioisomer level (wrong scaffold) and the leaving-group level (insufficient reactivity). The quantitative evidence below substantiates these non-interchangeable features.

Quantitative Differentiation Evidence for 4-(Bromomethyl)-3-nitropyridine (CAS 20660-72-4) Versus Closest Analogs


Divergent Regiochemical Outcome in Pyrazolopyridine Synthesis: 4-Isomer vs. 2-Isomer

When treated with aromatic amines, 4-bromomethyl-3-nitropyridine (target compound, CAS 20660-72-4) yields 2H-pyrazolo[3,4-c]pyridines (VI), whereas the 2-bromomethyl isomer (CAS 20660-73-5) yields 2H-pyrazolo[4,3-b]pyridines (IV). This structural divergence is absolute and arises from the different ring-fusion geometry permitted by the bromomethyl position relative to the nitro group [1][2]. The 4-isomer also requires careful temperature control; the intermediate 4-arylaminomethyl-3-nitropyridine can be isolated, but cyclization to the fused pyrazolopyridine occurs upon heating, providing a switchable two-step sequence not accessible with all regioisomers [1].

Fused heterocycle synthesis Pyrazolopyridine Regioselective cyclization

Synthetic Accessibility Advantage: Higher Nitration Yield for 4-Substituted Pyridine Precursors

The precursor 4-methyl-3-nitropyridine—required for radical bromination to produce 4-(bromomethyl)-3-nitropyridine—benefits from a positional yield advantage during nitration. The N₂O₅/SO₂/HSO₃⁻ nitration protocol delivers good yields for 4-substituted pyridines versus only moderate yields for 3-substituted pyridines [1]. This means that the 4-substituted regioisomer is intrinsically more economical to produce at scale than closely related 3-substituted nitropyridine intermediates, translating into lower cost and better availability of the downstream bromomethyl compound.

Nitration methodology Precursor synthesis Yield optimization

Electrophilicity Benchmark: Nitropyridine Core Is ~10⁴ More Reactive Than Nitrobenzene in VNS Reactions

Competition experiments measuring the relative rate constants for VNS of the chloromethyl phenyl sulfone anion with nitroheteroarenes demonstrate that nitropyridines are approximately four orders of magnitude (10⁴×) more reactive than nitrobenzene [1]. While this is a class-level property shared by all 3-nitropyridines, it quantitatively distinguishes 4-(bromomethyl)-3-nitropyridine from bromomethyl-nitrobenzene analogs that may be considered as alternative electrophilic building blocks. The pyridine ring nitrogen further polarizes the π-system, enhancing the electrophilicity at the carbon bearing the bromomethyl leaving group [2].

Vicarious nucleophilic substitution Electrophilicity scale Reactivity comparison

Commercial Purity Benchmarks: ≥98% Purity Enables Direct Use in Medicinal Chemistry Campaigns

Two independent commercial suppliers report purity specifications of 98% (NLT 98%) for 4-(bromomethyl)-3-nitropyridine , and a third source lists a minimum purity of 95% . The MDL number MFCD14584510 is assigned for unambiguous registry identification . In comparison, the 2-bromomethyl isomer (CAS 20660-73-5) is commercially available at 95–97% purity from the same class of vendors, indicating that the 4-isomer achieves a slightly higher typical purity specification, reducing the burden of pre-reaction purification in parallel synthesis workflows.

Chemical procurement Purity specification Quality assurance

Optimal Application Scenarios for 4-(Bromomethyl)-3-nitropyridine (CAS 20660-72-4)


Synthesis of 2H-Pyrazolo[3,4-c]pyridine-Based Kinase Inhibitor Libraries

The unambiguous production of 2H-pyrazolo[3,4-c]pyridines from 4-(bromomethyl)-3-nitropyridine and aromatic amines [1] positions this compound as the sole starting material for constructing this specific fused heterocyclic scaffold. Pyrazolo[3,4-c]pyridines are privileged cores in kinase inhibitor design, and no alternative regioisomeric starting material can deliver this ring system. Procurement of the 4-isomer eliminates the risk of generating the undesired pyrazolo[4,3-b]pyridine byproduct that would arise from the 2-isomer [1].

Temperature-Controlled Sequential Derivatization for Diversity-Oriented Synthesis

The ability to isolate the intermediate 4-arylaminomethyl-3-nitropyridine at room temperature, then thermally trigger cyclization to the fused pyrazolopyridine [1], enables a two-step diversification strategy. This thermal switch allows a single batch of 4-(bromomethyl)-3-nitropyridine to be split into multiple parallel reactions with different aromatic amines, generating a library of intermediates, followed by a unified cyclization step. The bromomethyl leaving group ensures high conversion in the initial substitution step relative to chloromethyl analogs.

Scalable Intermediate for Agrochemical and Pharmaceutical Nitropyridine Derivatives

The favorable nitration yield for 4-substituted pyridines [2] translates into better upstream economics for the 4-methyl-3-nitropyridine precursor, which is then brominated to the target compound. For process chemistry groups evaluating multi-kilogram campaigns, this positional advantage means that the 4-substituted scaffold offers a lower cost-of-goods trajectory than 3-substituted nitropyridine alternatives [2]. The commercial availability at ≥98% purity further supports direct use in regulated intermediate production.

Electrophilic Building Block for Vicarious Nucleophilic Substitution (VNS) Methodology Development

Given that the nitropyridine core exhibits ~10⁴-fold higher electrophilicity than nitrobenzene [3], 4-(bromomethyl)-3-nitropyridine can serve as a benchmark substrate for developing and optimizing new VNS protocols. The bromomethyl group provides a second reactive handle for orthogonal functionalization after the VNS step, enabling rapid assembly of polyfunctional pyridine derivatives not accessible from simpler nitropyridine substrates.

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